![molecular formula C14H21N3O3S2 B2711859 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide CAS No. 1222460-71-0](/img/structure/B2711859.png)

1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have been studied as inhibitors of bacterial DNA gyrase B (GyrB) . These compounds have shown significant inhibitory activity .

Synthesis Analysis

The synthesis of these derivatives involves complex molecular interactions . Theoretical techniques such as QTAIM (Quantum Theory of Atoms In Molecules) calculations have been used to describe these interactions .Molecular Structure Analysis

The molecular structure of these compounds is complex and involves various molecular interactions . These interactions stabilize the molecular complexes .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve various molecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are complex and depend on their molecular structure .Scientific Research Applications

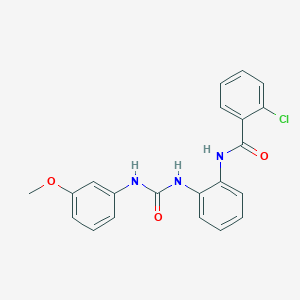

- Background : Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) are responsible for phosphorylating a tumor suppressor protein (PTEN) cooperatively, leading to its deactivation. Inhibiting both kinases simultaneously is crucial to prevent PTEN deactivation more efficiently .

- Application : The compound has been designed as a dual kinase inhibitor against CK2 and GSK3β. Specifically, compound 1g demonstrated the highest dual kinase inhibitory activity, with concentrations of 1.9 μM against CK2 and 0.67 μM against GSK3β. The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in this dual kinase inhibition .

- Application : The compound, along with its derivatives, acts as an inhibitor of bacterial DNA gyrase B. A theoretical-experimental study explored the molecular interactions stabilizing the molecular complexes, providing insights for drug development .

- Application : The compound serves as a key intermediate in the synthesis of Oseltamivir. Understanding its crystal structure and exploring reaction pathways can enhance industrial applications .

Dual Kinase Inhibition

Bacterial DNA Gyrase Inhibition

Intermediate in Oseltamivir Synthesis

Mechanism of Action

Target of Action

Similar compounds have been reported to act as inhibitors of bacterial dna gyrase b (gyrb) .

Mode of Action

Similar compounds have been reported to inhibit bacterial dna gyrase b (gyrb) through various molecular interactions .

Biochemical Pathways

Inhibition of bacterial dna gyrase b (gyrb) can disrupt dna replication and transcription, leading to bacterial cell death .

Result of Action

Similar compounds have been reported to exhibit significant inhibitory activity against bacterial dna gyrase b (gyrb), leading to bacterial cell death .

Future Directions

properties

IUPAC Name |

1-methylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S2/c1-22(19,20)17-9-5-4-7-11(17)13(18)16-14-15-10-6-2-3-8-12(10)21-14/h11H,2-9H2,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNZPCFFLOXWMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCCC1C(=O)NC2=NC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-[(2,4-dimethylphenyl)methyl]acetamide](/img/structure/B2711777.png)

![ethyl 6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2711781.png)

![2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide](/img/structure/B2711782.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2711784.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride](/img/structure/B2711785.png)

![4-Methyl-1-{2-[2-(methylethyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2711789.png)

![(E)-4-(Dimethylamino)-N-[[2-(fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]but-2-enamide](/img/structure/B2711791.png)

![N2,N2,N4',N4'-Tetraethyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B2711795.png)

![1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea](/img/structure/B2711799.png)